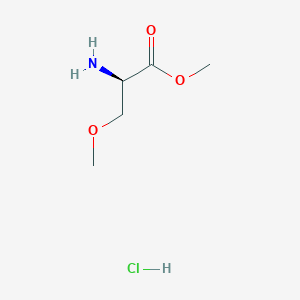

(R)-Methyl 2-amino-3-methoxypropanoate hydrochloride

描述

(R)-Methyl 2-amino-3-methoxypropanoate hydrochloride (CAS 1800300-79-1) is a chiral amino acid derivative with the molecular formula C₅H₁₂ClNO₃ and a molecular weight of 169.61 g/mol . It is widely used in pharmaceutical research, particularly in the synthesis of enantiomerically pure compounds. The compound is characterized by a methyl ester group, a methoxy substituent at the third carbon, and a hydrochloride salt form, which enhances its stability and solubility in polar solvents . It is stored at room temperature, with strict guidelines for solubility preparation (e.g., heating to 37°C and sonication) and storage (−80°C for long-term stability) . Its purity exceeds 95%, as verified by analytical certificates (COA) and safety data sheets (SDS) .

属性

IUPAC Name |

methyl (2R)-2-amino-3-methoxypropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-8-3-4(6)5(7)9-2;/h4H,3,6H2,1-2H3;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOQFRDEFFKRDC-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(R)-Methyl 2-amino-3-methoxypropanoate hydrochloride, also known as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, pharmacokinetics, and relevant case studies.

Overview of the Compound

- Chemical Name: this compound

- CAS Number: 1800300-79-1

- Molecular Formula: C6H14ClN1O3

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The compound is known to modulate neurotransmitter systems by influencing the levels of neurotransmitters such as acetylcholine.

Target Interactions

- Acetylcholinesterase Inhibition: This compound may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which can enhance cholinergic signaling.

- Calmodulin Interaction: Similar compounds have shown potential in modulating calmodulin-dependent pathways, which are crucial for many cellular functions including muscle contraction and neurotransmitter release .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

- Absorption: The compound is expected to have good oral bioavailability due to its chemical structure.

- Distribution: It can cross the blood-brain barrier, which is significant for central nervous system applications.

- Metabolism: The compound may undergo metabolism via cytochrome P450 enzymes, influencing its efficacy and safety profile.

- Excretion: Renal excretion is likely, necessitating careful consideration of dosing in patients with renal impairment.

Antimicrobial Activity

Research has indicated that derivatives similar to this compound exhibit antimicrobial properties. For instance, studies on related compounds have shown significant inhibition against various bacterial strains, suggesting a broad-spectrum antimicrobial effect .

Anti-inflammatory Properties

A notable study evaluated a related compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), demonstrating promising anti-inflammatory effects. The compound exhibited IC50 values indicating effective inhibition at concentrations comparable to established anti-inflammatory drugs like celecoxib .

Neuroprotective Effects

In vivo studies have shown that compounds with structural similarities can provide neuroprotection in models of neurodegeneration. They have been observed to enhance cognitive function through modulation of cholinergic pathways, which may be beneficial in conditions like Alzheimer's disease .

Research Findings Summary Table

| Study | Biological Activity | IC50 Value | Notes |

|---|---|---|---|

| Study 1 | Antimicrobial | Varies by strain | Effective against Gram-positive bacteria |

| Study 2 | COX Inhibition | COX-1: 314 µg/mL COX-2: 130 µg/mL | Comparable to celecoxib |

| Study 3 | Neuroprotection | Not specified | Enhances cognitive function in animal models |

科学研究应用

Central Nervous System Applications

One of the notable characteristics of (R)-Methyl 2-amino-3-methoxypropanoate hydrochloride is its ability to cross the blood-brain barrier. This property makes it a candidate for research in neuropharmacology, particularly for developing treatments for neurological disorders. Its structural features may allow it to interact with neurotransmitter systems, potentially influencing conditions such as depression or anxiety.

Anticancer Research

Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. For instance, modifications of similar compounds have shown promising results as histone deacetylase inhibitors (HDACIs), which are crucial in cancer therapy due to their role in regulating gene expression . The antiproliferative activity against cancer cell lines like HeLa has been documented, suggesting that this compound could be further explored for its potential as an anticancer agent .

Inhibitory Activity

Research has highlighted the compound's potential as an inhibitor of calmodulin-dependent kinases, which play a significant role in various cellular processes including insulin signaling pathways. In vivo studies have demonstrated that such inhibitors can restore insulin sensitivity in animal models of obesity, indicating a possible therapeutic application in metabolic disorders like type 2 diabetes .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is essential for understanding its efficacy and safety. Studies have shown that its solubility and metabolic stability are favorable for drug development, with specific attention given to its interactions with cytochrome P450 enzymes, which are critical in drug metabolism .

| Parameter | Value |

|---|---|

| LogD | 2.3 |

| Solubility (μM) | >200 |

| Mouse MICs (μL·min –1·mg –1) | <1 |

| Human PPB (%) | 94 |

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions involving starting materials that undergo esterification and amination processes. Understanding these synthetic pathways is crucial for producing the compound in sufficient quantities for research purposes.

Structure-Activity Relationship Studies

Ongoing research into the structure-activity relationship (SAR) of this compound and its derivatives is vital for optimizing its pharmacological properties. By modifying functional groups and exploring different stereoisomers, researchers aim to enhance the compound's efficacy while minimizing toxicity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between (R)-Methyl 2-amino-3-methoxypropanoate hydrochloride and its analogs:

Key Observations:

- Ester Group Variations: Replacement of the methyl ester with ethyl (), benzyl (), or tert-butyl () groups alters solubility and metabolic stability.

- Substituent Effects: The methoxy group in the target compound contrasts with the chloro substituent in (R)-Methyl 2-amino-3-chloropropionate HCl ().

- Stereochemistry: The S-enantiomer of benzyl 2-amino-3-methoxypropanoate HCl () may exhibit divergent biological activity compared to the R-configuration, critical for receptor-binding studies.

Solubility and Stability

- (R)-Methyl 2-amino-3-methoxypropanoate HCl: Requires solvent optimization (e.g., DMSO) and strict storage at −80°C to prevent degradation .

- Ethyl 2-amino-3-methoxypropanoate HCl: Similar solubility challenges but stored at 4°C, suggesting lower thermal stability than the methyl analog .

准备方法

Esterification and O-Methylation Starting from D-Serine Methyl Ester Hydrochloride

A well-documented route starts with D-serine methyl ester hydrochloride, which undergoes protection and functional group transformations to yield the target compound.

This route ensures the stereochemistry is maintained by starting from the chiral D-serine derivative and carefully controlling reaction conditions.

Halogenated Intermediate Route via 2-Bromo-3-methoxypropionic Acid Derivatives

Another synthetic approach involves halogenated intermediates:

This method is advantageous for scale-up and industrial synthesis due to the availability of halogenated starting materials and robust reaction conditions.

Azide Coupling Method (Less Common)

A reported method for related amino acid esters involves azide intermediates:

- Preparation of azide derivatives under cold conditions (-5°C).

- Coupling with amino acid ester hydrochlorides in ethyl acetate with triethylamine.

- Stirring at low temperature followed by room temperature to complete the reaction.

- Work-up includes washing with acid and base solutions and drying over sodium sulfate.

- Final recrystallization yields the desired product.

Though this method is more common for complex derivatives, it can be adapted for the synthesis of this compound in research settings.

Comparative Summary Table of Preparation Methods

Research Findings and Notes

- The stereochemical integrity of the (R)-enantiomer is preserved by starting from chiral D-serine derivatives or by using stereoselective halogenated intermediates.

- Reaction temperatures are carefully controlled to minimize racemization and degradation.

- Purification typically involves recrystallization from solvents such as methyl tert-butyl ether or petroleum ether-ethyl acetate mixtures to achieve >95% purity.

- The hydrochloride salt form is preferred for improved solubility and handling in research applications.

- Storage recommendations include sealed, moisture-free conditions at low temperatures (-20°C to -80°C) to maintain compound stability.

常见问题

Q. What are the standard synthetic routes for preparing (R)-Methyl 2-amino-3-methoxypropanoate hydrochloride?

The synthesis typically involves esterification of the corresponding amino acid under acidic conditions. For example, hydrochloric acid in dioxane can be used to protonate the amino group, followed by reaction with methanol to form the methyl ester. A similar approach is described for methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride, where HCl in dioxane facilitated the reaction, yielding high purity product after concentration . Chiral resolution or asymmetric synthesis may be employed to isolate the (R)-enantiomer, as seen in other amino acid derivatives .

Q. Which analytical techniques are recommended for characterizing this compound?

Key techniques include:

- 1H-NMR : To confirm the stereochemistry and methoxy/methyl group integration (e.g., δ 3.79 ppm for methoxy in related compounds) .

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.

- HPLC with UV/RI detection : To assess purity, especially when comparing retention times against known standards .

- Chiral HPLC : To verify enantiomeric purity using chiral stationary phases (e.g., Chiralpak® columns) .

Q. What are the solubility properties and recommended handling protocols?

The compound is likely soluble in polar aprotic solvents (e.g., DMSO, methanol) but may require sonication for full dissolution. Handling should follow guidelines for hygroscopic hydrochloride salts:

Q. How stable is this compound under different storage and experimental conditions?

Stability studies should include:

- Thermal stability : Accelerated testing at 40–60°C to simulate long-term storage.

- Photostability : Exposure to UV/visible light to assess degradation pathways.

- pH stability : Incubation in buffers (e.g., PBS pH 7.4) to mimic biological conditions. Monitor via HPLC for decomposition products like free amino acids or demethylated derivatives .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously validated for this compound?

- Chiral derivatization : Use Marfey’s reagent (FDAA) to form diastereomers separable by reverse-phase HPLC .

- Circular Dichroism (CD) : Compare optical rotation ([α]D) with literature values for (R)-configured analogs .

- X-ray crystallography : Resolve crystal structures to confirm absolute configuration, though this requires high-purity crystals .

Q. What role does this compound play in medicinal chemistry and drug discovery?

As a chiral β-amino ester, it serves as a building block for:

- Peptidomimetics : Incorporating non-natural amino acids to enhance metabolic stability in protease inhibitors .

- Enzyme substrate analogs : Studying methoxy group interactions with active sites (e.g., methyltransferases or oxidoreductases) .

- Prodrug synthesis : The methyl ester can act as a lipophilic prodrug moiety, hydrolyzed in vivo to the free acid .

Q. What advanced analytical methods can resolve data contradictions in impurity profiling?

Q. How does the compound behave in biological matrices, and how can stability be optimized?

- Plasma stability assays : Incubate with human serum (e.g., H4522) and quantify degradation via LC-MS. Add protease inhibitors (e.g., TCEP) if ester hydrolysis is observed .

- Microsomal stability : Use liver microsomes to assess CYP450-mediated metabolism. Structural modifications (e.g., fluorination) may enhance stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。